N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-12-2-7-17(25-12)26(23,24)20-8-9-21-11-19-15(10-16(21)22)13-3-5-14(18)6-4-13/h2-7,10-11,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOKEHZPASBZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a thiophene ring, and a pyrimidine derivative with a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 445.5 g/mol. The presence of fluorine in the structure is significant as it enhances lipophilicity, potentially improving pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Preparation of the Pyrimidine Core : Starting from suitable precursors, the pyrimidine ring is formed.
- Introduction of the Fluorophenyl Group : This is achieved through electrophilic aromatic substitution.
- Formation of the Thiophene Ring : This step often requires specific reagents and conditions to ensure successful cyclization.
- Final Sulfonamide Formation : The sulfonamide moiety is introduced last, often involving the reaction of an amine with a sulfonyl chloride.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that derivatives of pyrimidines and thiazoles can possess significant antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. The fluorophenyl group may enhance binding affinity to target sites, while the sulfonamide component can inhibit bacterial folate synthesis, a critical pathway for microbial growth .
Case Studies
- Antimicrobial Screening : In vitro tests have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains. For example, one study reported MIC values as low as 0.21 μM for certain thiazolopyridine derivatives .
- Cytotoxicity Assays : The cytotoxic effects on human cell lines such as HaCat and Balb/c 3T3 were assessed using MTT assays, revealing promising results for some derivatives, suggesting potential applications in cancer therapy .
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with key bacterial targets like MurD and DNA gyrase, indicating that these compounds could serve as scaffolds for developing new antimicrobial agents .
Data Summary
| Activity Type | Tested Compounds | MIC (μM) | Cell Lines Tested | Comments |
|---|---|---|---|---|
| Antimicrobial | Thiazolopyridine derivatives | 0.21 | E. coli, Pseudomonas | Effective against multiple strains |
| Cytotoxicity | Various derivatives | >10 | HaCat, Balb/c 3T3 | Promising results in cancer therapy |
| Molecular Docking | N-(2-(4-(fluorophenyl)... | - | - | Strong interactions with bacterial targets |
Q & A
Q. Advanced Optimization Challenges
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for fluorophenyl groups but require inert atmospheres to prevent dehalogenation .
- Side Reaction Mitigation : Monitor for over-oxidation of pyrimidinone intermediates using LC-MS tracking (retention time: ~8.2 min, m/z 389 [M+H]⁺) .
What analytical techniques resolve structural ambiguities in derivatives of this compound?
Q. Basic Characterization Workflow
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.8 ppm for pyrimidinone C=O; δ 2.4 ppm for thiophene-CH₃) .
- HPLC : Use C18 columns (ACN/H₂O gradient) to assess purity (>98% required for biological assays) .
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., dihedral angles between pyrimidinone and fluorophenyl groups ≈12.8°) .
- High-Resolution MS : Identifies degradation products (e.g., m/z 405.0923 [M+Na]⁺ vs. theoretical 405.0918) .
How does the sulfonamide-thiophene moiety influence target binding in enzymatic assays?
Basic SAR Insights
The sulfonamide group acts as a hydrogen bond acceptor, while the thiophene ring enhances lipophilicity (LogP ≈2.8). Key findings:
- Enzyme Inhibition : IC₅₀ values <1 μM for carbonic anhydrase IX due to sulfonamide-Zn²+ coordination .
- Receptor Selectivity : Fluorophenyl substitution reduces off-target binding (e.g., 10-fold lower affinity for COX-2 vs. COX-1) .
Q. Advanced Mechanistic Studies
- Molecular Dynamics : Simulations show the ethyl linker allows conformational flexibility for optimal binding to hydrophobic pockets (e.g., ΔG = -9.2 kcal/mol) .
- Mutagenesis Assays : Replace key residues (e.g., His94 in CA IX) to validate sulfonamide interactions .
What strategies stabilize this compound under physiological pH and temperature?
Q. Basic Stability Profiling
- pH Stability : Degrades rapidly at pH <3 (t₁/₂ = 2 hrs) due to sulfonamide hydrolysis; stable at pH 7.4 (t₁/₂ >48 hrs) .
- Thermal Stability : Store at -20°C in DMSO; avoid freeze-thaw cycles (>3 cycles reduce purity by 15%) .
Q. Advanced Degradation Pathways
- LC-MS/MS Identification : Major degradation product (m/z 327.1) results from pyrimidinone ring cleavage .
- Excipient Screening : Cyclodextrins (e.g., HP-β-CD) improve solubility and reduce aggregation in aqueous buffers .
How should researchers address contradictions in reported bioactivity data?
Q. Basic Data Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
